3-(2-Fluoro-1-hydroxyethyl)benzonitrile
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Overview
Description
3-(2-Fluoro-1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO It is characterized by the presence of a fluoro group, a hydroxyethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-1-hydroxyethyl)benzonitrile typically involves the reaction of 3-cyanobenzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of fluorinated alcohols in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-1-oxoethyl)benzonitrile.
Reduction: Formation of 3-(2-Fluoro-1-aminoethyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-1-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Fluoro-1-hydroxyethyl)benzonitrile exerts its effects depends on its interactions with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-1-hydroxyethyl)benzonitrile
- 3-(2-Bromo-1-hydroxyethyl)benzonitrile
- 3-(2-Hydroxyethyl)benzonitrile
Uniqueness
3-(2-Fluoro-1-hydroxyethyl)benzonitrile is unique due to the presence of the fluoro group, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, and non-halogenated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
3-(2-Fluoro-1-hydroxyethyl)benzonitrile is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features, which include a fluoro group and a hydroxyethyl moiety. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C9H8FNO
- Molecular Weight : Approximately 265.24 g/mol
- Appearance : White solid, soluble in organic solvents like dichloromethane and tetrahydrofuran.
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The fluoro group enhances binding affinity to certain enzymes or receptors, while the hydroxyethyl group facilitates hydrogen bonding. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.
Anticancer Potential
Research indicates that this compound serves as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. PARP inhibitors are known for their role in treating cancers with BRCA mutations by exploiting the DNA repair deficiencies in these tumors.
Enzyme Inhibition Studies
Studies have shown that compounds similar to this compound exhibit significant inhibition of various enzymes, including kinases involved in cancer proliferation. For instance, compounds with electron-withdrawing groups at specific positions show enhanced activity against FLT3 kinase, a target for acute myeloid leukemia (AML) treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Attributes |
---|---|---|
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile | Hydroxyethyl and fluoro groups | Chiral molecule; potential for distinct biological activity |
2-Fluoro-5-(1-aminoethyl)benzonitrile | Amino group instead of hydroxy group | Different reactivity due to amino functionality |
4-Hydroxybenzyl alcohol | Lacks fluoro substituent | Simple structure; serves as a common reference compound |
The presence of both functional groups in this compound enhances its reactivity and biological profile compared to its analogs. This combination allows for diverse chemical transformations that can be exploited in drug design and synthesis.
Case Study: PARP Inhibition
A study evaluated the efficacy of various PARP inhibitors synthesized from intermediates like this compound. The results indicated that these compounds exhibited potent cytotoxic effects on cancer cell lines with BRCA mutations, demonstrating their potential as effective therapeutic agents.
Screening Against FLT3 Kinase
In a biochemical evaluation involving FLT3 kinase inhibition, compounds derived from similar structures showed promising results. The study reported IC50 values indicating effective inhibition at low concentrations (0.1 - 1.0 μM), highlighting the potential of fluorinated compounds in targeting specific cancer pathways .
Properties
IUPAC Name |
3-(2-fluoro-1-hydroxyethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4,9,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJJIEZUBXPWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CF)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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